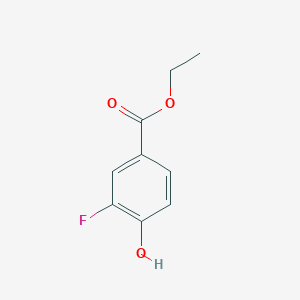

Ethyl 3-fluoro-4-hydroxybenzoate

Description

Historical Context and Significance of Halogenated Benzoic Acid Esters

The study of benzoic acid and its derivatives dates back to the 16th century. acs.org Benzoic acid itself is a simple aromatic carboxylic acid found naturally in gum benzoin. acs.org The industrial synthesis of benzoic acid has evolved over time, with the current common method being the air oxidation of toluene. acs.org Benzoic acid and its salts are widely used as preservatives in food and cosmetics due to their ability to inhibit the growth of microbes. acs.orgnih.gov

The introduction of halogen atoms to the benzoic acid structure significantly alters its chemical properties, leading to a broad range of applications. Halogenated organic compounds are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and structure-property relationships (SPR). namiki-s.co.jp The presence of a halogen, such as fluorine, can influence a molecule's binding affinity to biological targets. namiki-s.co.jpacs.org For instance, halogenated benzoic acids have been studied for their effects on biological systems, such as the depletion of adrenal ascorbic acid content. nih.gov

Esters of benzoic acid, known as benzoates, are formed by the reaction of benzoic acid with an alcohol. annexechem.com These esters often have pleasant smells and are used in fragrances and flavorings. annexechem.com The combination of a halogen and an ester group on a benzoic acid scaffold creates a versatile class of compounds known as halogenated benzoic acid esters. These compounds serve as important intermediates in organic synthesis. wikipedia.org For example, α-halo carboxylic esters are potent alkylating agents and are used in reactions like the Darzens reaction to form α,β-epoxy esters. wikipedia.org

Rationale for Academic Research on Ethyl 3-fluoro-4-hydroxybenzoate

The academic interest in this compound stems from its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. biosynth.com The fluorine atom at the 3-position and the hydroxyl group at the 4-position of the benzene (B151609) ring provide specific reactivity and functionality.

The fluorine atom can introduce unique properties to a molecule, such as increased metabolic stability and binding affinity. namiki-s.co.jp The hydroxyl group can be a key site for further chemical modifications, such as etherification or esterification, allowing for the construction of a diverse range of derivatives.

This specific substitution pattern is of interest for several reasons:

Pharmaceutical and Medicinal Chemistry: The core structure of this compound is a precursor to various compounds with potential therapeutic applications. For example, related fluorinated and hydroxylated benzoic acids have been investigated as starting materials for inhibitors of enzymes like β-arylsulfotransferase IV. chemicalbook.com

Materials Science: Fluorinated organic compounds are also explored in materials science. For instance, fluorinated oligo(phenylene ethynylene)s have been synthesized to study their chiroptical properties. acs.org While direct applications of this compound in this area are still emerging, its structure provides a platform for creating novel fluorinated materials.

Organic Synthesis Methodology: The synthesis of this compound and its subsequent reactions contribute to the development of new synthetic methods. Researchers are continually exploring efficient and scalable ways to produce such specifically substituted aromatic compounds. acs.org

Current Research Landscape and Emerging Trends

Current research involving this compound and similar compounds is focused on several key areas:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to finding new and efficient ways to synthesize substituted benzoic acids and their esters. This includes the development of one-pot, transition-metal-free strategies for constructing complex molecular architectures. acs.org For example, recent studies have reported on acid-promoted cyclization reactions to form functionalized indoles. acs.org

Applications in Medicinal Chemistry: The use of halogenated compounds as building blocks for drug development remains a major trend. namiki-s.co.jp Researchers are actively designing and synthesizing novel compounds derived from structures like this compound to target specific biological pathways. acs.org The development of 3-sulfonyl-2-aminopyridines as valuable building blocks in drug discovery is one such example. acs.org

Exploration of Halogen Bonding: The role of the halogen atom in molecular interactions is a growing area of interest. namiki-s.co.jpacs.org The fluorine atom in this compound can participate in halogen bonding, a noncovalent interaction that can influence molecular recognition and crystal packing. Understanding and harnessing this interaction is a key trend in rational drug design and materials science. acs.org

Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 56355-21-6 | C₉H₉FO₃ | 184.16 | - | 274.8 |

| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.113 | 184 | 253.687 |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C₇H₅FO₃ | 156.11 | 214-218 | - |

| Ethyl 4-fluoro-3-hydroxybenzoate | 351317-28-7 | C₉H₉FO₃ | 184.17 | - | - |

| Ethyl 3-hydroxybenzoate | 7781-98-8 | C₉H₁₀O₃ | 166.1739 | - | - |

| Ethyl 3,4-dihydroxybenzoate | 3943-89-3 | C₉H₁₀O₄ | 182.17 | - | - |

| Ethyl 4-hydroxybenzoate (B8730719) | 120-47-8 | C₉H₁₀O₃ | 166.176 | 115-118 | 297-298 |

Data sourced from various chemical databases. Melting and boiling points are reported where available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOZGTBBNDHZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3 Fluoro 4 Hydroxybenzoate

Established Synthetic Routes to Ethyl 3-fluoro-4-hydroxybenzoate

The preparation of this compound typically proceeds through the synthesis of its corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid, which is then esterified. Several well-documented methods exist for the synthesis of this key intermediate, starting from commercially available precursors.

Multi-Step Synthesis Approaches

A common and practical multi-step synthesis of this compound involves a two-stage process: the synthesis of 3-fluoro-4-hydroxybenzoic acid, followed by its esterification.

Synthesis of 3-fluoro-4-hydroxybenzoic acid:

Two primary routes have been established for the synthesis of this crucial precursor:

Route 1: Demethylation of 3-fluoro-4-methoxybenzoic acid. This method involves the cleavage of the methyl ether in 3-fluoro-4-methoxybenzoic acid. A mixture of the starting material with concentrated hydrobromic acid and acetic acid is heated under reflux for an extended period. prepchem.comprepchem.com Upon cooling, the product, 3-fluoro-4-hydroxybenzoic acid, precipitates and can be isolated by filtration and recrystallization. prepchem.com

Route 2: Carboxylation of 4-fluorophenol (B42351). This approach utilizes the Kolbe-Schmitt reaction or a variation thereof. 4-fluorophenol is first treated with a strong base, such as potassium hydroxide (B78521), to form the corresponding phenoxide. google.com This is followed by the introduction of carbon dioxide gas to carboxylate the aromatic ring, primarily at the ortho position to the hydroxyl group. google.com Subsequent acidification with a strong acid, like sulfuric acid, yields 3-hydroxy-4-fluorobenzoic acid. google.com

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| 3-fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Reflux, 34 hours | 3-fluoro-4-hydroxybenzoic acid | 86% prepchem.com |

| 4-fluorophenol | 1. KOH, H₂O2. CO₂3. H₂SO₄ | 1. 20°C2. 40-60°C, 2 hours3. 110-120°C, 4 hours | 3-hydroxy-4-fluorobenzoic acid | 73.1% google.com |

Esterification of 3-fluoro-4-hydroxybenzoic acid:

Once 3-fluoro-4-hydroxybenzoic acid is obtained, the final step is its conversion to the ethyl ester. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgoperachem.comathabascau.camasterorganicchemistry.com This reaction involves heating the carboxylic acid in an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgoperachem.comresearchgate.net The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction. organic-chemistry.orgathabascau.ca

Strategies for Fluorination and Hydroxylation Reactions

The key transformations in the synthesis of this compound are the introduction of the fluorine and hydroxyl groups onto the benzene (B151609) ring.

Fluorination Strategies: The introduction of a fluorine atom onto an aromatic ring is a critical step. In the context of the precursors to this compound, this is often achieved by starting with an already fluorinated precursor, such as 4-fluorophenol or 3-fluoro-4-methoxytoluene. Direct fluorination of a non-fluorinated precursor to achieve the desired regioselectivity can be challenging. However, modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), have become widely used for the fluorination of a variety of organic compounds, including those with enolic forms. ref.ac.uk While a direct application to the synthesis of this compound is not extensively documented, the principles of electrophilic fluorination are relevant.

Hydroxylation Strategies: The hydroxyl group can be introduced through several methods. In the synthesis starting from 3-fluoro-4-methoxybenzoic acid, the hydroxyl group is unmasked by the demethylation of a methoxy group. prepchem.comprepchem.com In the synthesis from 4-fluorophenol, the hydroxyl group is already present in the starting material. A more complex, multi-step route has been described for a related compound, 2,4-difluoro-3-hydroxybenzoic acid, which involves the hydrolysis of a diazonium salt intermediate to introduce the hydroxyl group. google.com This strategy could potentially be adapted for the synthesis of 3-fluoro-4-hydroxybenzoic acid.

Derivatization from Precursors and Related Benzoic Acid Esters

The synthesis of this compound can also be viewed as a derivatization of simpler, more readily available benzoic acid esters or their precursors.

For instance, one could envision a synthetic route starting from a commercially available hydroxybenzoate, such as ethyl 4-hydroxybenzoate (B8730719). The challenge would then be the regioselective introduction of a fluorine atom at the 3-position. This would likely involve an electrophilic fluorination step, which can be difficult to control on an activated aromatic ring.

Alternatively, starting from a fluorinated benzoic acid ester, such as ethyl 3-fluorobenzoate, would require the introduction of a hydroxyl group at the 4-position. This could potentially be achieved through a sequence of nitration, reduction to an amine, diazotization, and subsequent hydrolysis to the phenol.

A multi-step synthesis of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene has been reported, which involves a series of derivatizations including methoxylation, reduction, bromination, deamination, cyanogenation, and hydrolysis. google.com This highlights the potential for complex derivatization strategies in the synthesis of fluorinated hydroxybenzoic acids.

Advanced Synthetic Techniques for Targeted Fluorine Incorporation

The precise and efficient incorporation of fluorine atoms into organic molecules is a significant area of research in synthetic chemistry. For a molecule like this compound, advanced techniques can offer improvements in selectivity, yield, and environmental impact.

Selective Fluorination Strategies

Achieving regioselectivity in the fluorination of aromatic compounds is a key challenge. Modern electrophilic fluorinating reagents, with Selectfluor being a prominent example, offer a safer and often more selective alternative to hazardous reagents like molecular fluorine. ref.ac.ukepa.gov The reactivity and selectivity of these reagents can be influenced by the substrate's electronic properties and the reaction conditions. For a substrate like ethyl 4-hydroxybenzoate, the directing effects of the hydroxyl and ester groups would need to be carefully considered to achieve fluorination at the desired 3-position. Mechanistic studies on the electrophilic fluorination of enol esters with Selectfluor suggest a polar two-electron process. core.ac.uk

Role of Catalysis in Synthesis Yield and Purity

Catalysis plays a crucial role in many of the synthetic steps towards this compound, enhancing reaction rates, improving yields, and increasing purity.

In the esterification step, the use of an acid catalyst is fundamental to the Fischer esterification process. organic-chemistry.orgoperachem.comathabascau.camasterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

In more advanced synthetic strategies, transition metal catalysis can be employed for C-H activation and subsequent functionalization. For example, Ru(II)-catalyzed ortho-hydroxylation of ethyl benzoate (B1203000) has been reported, demonstrating the potential for direct C-H hydroxylation. researchgate.net While not a direct synthesis of the target compound, this illustrates the potential of catalytic methods to introduce hydroxyl groups with high regioselectivity.

Furthermore, in a multi-step synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the hydrogenation of a nitro group to an amine was catalyzed by palladium on carbon (Pd/C), achieving an excellent yield of 97.0%. semanticscholar.org This highlights the importance of catalysis in achieving high efficiency in intermediate steps.

The development of novel catalytic systems continues to be a major driver in improving the synthesis of complex fluorinated molecules like this compound, offering pathways that are more efficient, selective, and sustainable.

Green Chemistry Principles Applied to the Synthesis of this compound

The traditional synthesis of aromatic esters often involves reagents and solvents that are detrimental to the environment. In contrast, green chemistry offers methodologies that are safer, more efficient, and sustainable. The synthesis of this compound can be approached through several green strategies that minimize waste, avoid hazardous substances, and reduce energy consumption.

One promising green approach is the use of solid acid catalysts . These catalysts, such as zirconium or titanium-based solid acids, offer a reusable and non-corrosive alternative to conventional liquid acids like sulfuric acid. mdpi.com The esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol can be efficiently catalyzed by these solid acids, which can be easily recovered and reused, thereby minimizing waste. mdpi.comgoogle.com For instance, a modified metal oxide solid superacid has been shown to be effective in the synthesis of ethyl p-hydroxybenzoate, a structurally similar compound, highlighting the potential for high catalytic activity and environmental friendliness. google.com

Enzymatic catalysis , another cornerstone of green chemistry, presents a highly selective and mild route to this compound. Lipases, a class of enzymes, are particularly effective in catalyzing esterification reactions under gentle conditions, often in solvent-free systems or green solvents. frontiersin.orgrsc.orgmdpi.com The use of immobilized lipases, such as Candida antarctica lipase B (CALB), allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, which is both economically and environmentally advantageous. mdpi.com Biocatalytic methods are known for their high regioselectivity and the ability to operate at ambient temperatures and pressures, leading to significant energy savings. frontiersin.org

Phase-transfer catalysis (PTC) offers an additional green synthetic route. This technique facilitates the reaction between reactants in different phases (e.g., a water-soluble salt of the carboxylic acid and an alcohol in an organic solvent). PTC can enhance reaction rates and yields under mild conditions, often with reduced amounts of organic solvents. mdpi.comresearchgate.net The esterification of benzoic acid derivatives has been successfully achieved using PTC, indicating its applicability to the synthesis of this compound. mdpi.com

The table below summarizes the key advantages of these green synthetic methodologies.

| Green Chemistry Approach | Key Advantages | Relevant Findings for Aromatic Esters |

| Solid Acid Catalysis | Reusable catalyst, reduced corrosion, minimal waste. | Zirconium/titanium solid acids show high activity in the synthesis of methyl benzoates. mdpi.com Modified metal oxide superacids are effective for ethyl p-hydroxybenzoate synthesis. google.com |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst, reduced energy consumption. | Immobilized lipases like CALB are widely used for the synthesis of various aromatic esters with high conversion rates. frontiersin.orgmdpi.commdpi.com |

| Phase-Transfer Catalysis | Mild reaction conditions, enhanced reaction rates, reduced solvent usage. | PTC has been effectively used for the esterification of various organic acids, including benzoic acid. mdpi.com |

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Chemistry

The confirmation of the chemical structure and the assessment of purity are critical steps in the synthesis of any chemical compound. For this compound, a combination of advanced spectroscopic and chromatographic techniques is employed to ensure the final product meets the required specifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the hydroxyl proton.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with splitting patterns due to fluorine coupling), and the carbons of the ethyl group.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which in turn allows for the determination of its elemental composition. This technique is highly accurate and is a definitive method for confirming the molecular formula of the synthesized this compound.

The table below presents the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, hydroxyl proton, and ethyl group protons (CH₂ and CH₃). |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons (showing C-F coupling), and ethyl group carbons. |

| HRMS | Precise mass measurement confirming the elemental formula C₉H₉FO₃. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound synthesis, HPLC is crucial for:

Monitoring reaction progress: By analyzing small aliquots of the reaction mixture, the conversion of reactants to the product can be tracked over time.

Assessing product purity: HPLC can separate the desired product from any unreacted starting materials, byproducts, or other impurities. The area of the peak corresponding to this compound relative to the total peak area gives a quantitative measure of its purity.

Purification: Preparative HPLC can be used to isolate and purify the final product to a high degree.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring of the molecule absorbs UV light.

The following table outlines a typical set of HPLC parameters for the analysis of this compound.

| HPLC Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Structure Activity Relationship Sar and Molecular Recognition Studies

Conformational Analysis and Molecular Flexibility of Ethyl 3-fluoro-4-hydroxybenzoate

Conformational analysis of similar benzoate (B1203000) esters, such as methyl benzoate, has been studied using techniques like dynamic NMR spectroscopy and ab initio molecular orbital calculations. nih.gov These studies reveal the energy barriers associated with rotation around the phenyl-carbonyl bond. For this compound, the presence of the ortho-hydroxyl group and the meta-fluoro substituent would influence these rotational barriers. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester could favor a planar conformation, reducing the molecule's flexibility. Conversely, steric hindrance between the substituents and the ester group could lead to non-planar conformations. The rotational barrier for the formyl group in similar N-benzhydrylformamides has been calculated to be in the range of 20–23 kcal/mol. nih.gov

The various possible conformations, from fully planar to non-planar, will have different energy levels. The most stable conformer, or the ensemble of low-energy conformers, will dictate the molecule's preferred shape in solution and its interaction with other molecules.

Influence of Fluorine Substitution on Molecular Interactions and Reactivity

The introduction of a fluorine atom to an aromatic ring significantly alters its electronic properties, which in turn affects its molecular interactions and reactivity. numberanalytics.com Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring of this compound has several important consequences.

The high electronegativity of fluorine leads to a withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect). This can decrease the reactivity of the ring towards electrophilic substitution. numberanalytics.com However, fluorine can also donate electron density back to the ring through its lone pairs, a phenomenon known as resonance or mesomeric effect. acs.org This dual nature of fluorine's electronic influence is a key aspect of its role in modifying molecular properties.

Investigation of Ligand-Target Binding Interactions (non-clinical)

Understanding the non-covalent interactions of this compound is crucial for predicting its binding to potential biological targets. These interactions are primarily driven by hydrogen bonding, and hydrophobic and pi-stacking interactions.

Analysis of Hydrogen Bonding Capabilities

This compound possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the fluorine atom).

Hydroxyl Group as a Donor: The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong hydrogen bonds with appropriate acceptor groups on a target molecule, such as the carbonyl oxygen of a peptide backbone or the nitrogen atom of a histidine residue.

Carbonyl Oxygen as an Acceptor: The carbonyl oxygen of the ethyl ester is a strong hydrogen bond acceptor and can interact with hydrogen bond donors like the amide protons of a peptide backbone or the hydroxyl group of a serine or threonine residue.

Fluorine as a Weak Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, forming C-H···F or N-H···F hydrogen bonds. While weaker than conventional hydrogen bonds, these interactions can still contribute to binding affinity and specificity. nih.gov

Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the ester is also possible, which would influence the molecule's conformation and its ability to form intermolecular hydrogen bonds.

Exploration of Hydrophobic and Pi-Stacking Interactions

The benzene ring of this compound provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar regions of a binding site.

Hydrophobic Interactions: The nonpolar aromatic ring can be buried in a hydrophobic pocket of a protein, displacing water molecules and leading to a favorable entropic contribution to binding. youtube.com

Pi-Stacking Interactions: The electron-rich pi-system of the benzene ring can participate in pi-stacking interactions with other aromatic rings, such as those of phenylalanine, tyrosine, or tryptophan residues in a protein. These interactions can be of two main types: face-to-face stacking or edge-to-face (T-shaped) stacking. The presence of the electron-withdrawing fluorine atom can modulate the quadrupole moment of the aromatic ring, potentially influencing the strength and geometry of these pi-stacking interactions. rsc.org

Rational Design and Synthesis of this compound Analogs for SAR Probing

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its activity and to optimize its properties. For this compound, analogs can be designed and synthesized to probe the importance of the ester moiety, the hydroxyl group, and the fluorine atom.

Modifications at the Ester Moiety for Modulated Interactions

The ethyl ester group of this compound is a key site for modification to explore its role in binding and to modulate the molecule's physicochemical properties.

| Modification | Rationale | Potential Impact |

| Varying the Alkyl Chain Length | To probe the size and shape of the binding pocket. | Longer or shorter alkyl chains (e.g., methyl, propyl, butyl) can improve or disrupt hydrophobic interactions within the binding site. |

| Introducing Branching | To investigate steric tolerance in the binding pocket. | Branched alkyl groups (e.g., isopropyl, isobutyl) can provide information about the spatial constraints of the active site. |

| Incorporating Polar Functional Groups | To introduce new hydrogen bonding opportunities. | Replacing the ethyl group with, for example, a 2-hydroxyethyl group could allow for an additional hydrogen bond with the target. |

| Replacing the Ester with an Amide | To alter hydrogen bonding capabilities and metabolic stability. | An amide group introduces a hydrogen bond donor (the N-H) and can change the electronic properties of the molecule. |

The synthesis of such analogs would typically involve the esterification of 3-fluoro-4-hydroxybenzoic acid with the corresponding alcohol. guidechem.com For example, reacting 3-fluoro-4-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. The reactivity in these esterification reactions can be influenced by the electronic and steric effects of the substituents on the benzoic acid. mdpi.com

By systematically making these modifications and evaluating their impact on binding affinity, a detailed understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective molecules.

Crystallographic Insights into Ligand-Receptor Complexes (applicable to derivatives or related compounds)

While a crystal structure of this compound in a complex with a biological receptor is not available, valuable insights can be gleaned from the crystallographic studies of closely related molecules, such as 4-hydroxybenzoate (B8730719) (4HB), in the active sites of enzymes. These studies reveal the key interactions that anchor the 4-hydroxybenzoate scaffold within a binding pocket.

A notable example is the crystal structure of chorismate lyase from Escherichia coli, an enzyme that catalyzes the formation of 4HB. The structure shows the 4HB product tightly bound within an internal cavity of the enzyme. nist.gov The polar groups of 4HB are critical for this binding. Specifically, the carboxylate group forms interactions with main-chain amides, while the 4-hydroxyl group is coordinated by the side chains of buried arginine and glutamate (B1630785) residues. nist.gov The aromatic ring of 4HB is situated in a largely hydrophobic environment. nist.gov

From this, we can infer the potential binding mode of this compound. The 4-hydroxyl group would likely engage in similar hydrogen bonding interactions as observed for 4HB, acting as a crucial anchor. The ethyl ester group, replacing the carboxylate, would introduce a more hydrophobic character, potentially favoring interactions with nonpolar residues in the active site.

The fluorine atom at the 3-position would be located adjacent to the key 4-hydroxyl anchor. Its presence could modulate the electronic nature of the hydroxyl group, potentially strengthening its hydrogen bonding capabilities. Furthermore, the fluorine atom itself could act as a hydrogen bond acceptor, forming additional interactions with the receptor and enhancing binding affinity.

Studies of other enzyme-ligand complexes, such as with p-hydroxybenzoate hydroxylase, have also highlighted the importance of the 4-hydroxyl group in orienting the ligand within the active site and the formation of a network of hydrogen bonds with key amino acid residues. nih.gov The binding of analogs with substitutions at various positions on the ring demonstrates how the enzyme's active site can accommodate these changes while maintaining the core interactions with the 4-hydroxybenzoate framework. nih.gov

Biochemical and Enzymatic Activity Research Non Clinical

Role as Substrate or Inhibitor in Specific Enzymatic Reactions

While direct studies on Ethyl 3-fluoro-4-hydroxybenzoate are not extensively documented, research on structurally similar benzoic acid derivatives provides significant insights into its potential enzymatic interactions. Benzoic acid and its derivatives are known to exhibit inhibitory effects on various enzymes. For instance, compounds like gallic acid, vanillic acid, syringic acid, and protocatechuic acid have demonstrated inhibitory activity against secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory pathway. rsc.orgrsc.org Similarly, other benzoic acid derivatives have been shown to inhibit enzymes such as carbonic anhydrase and α-amylase. aip.orgmdpi.com

Of particular relevance is the inhibitory action of Ethyl 3,4-dihydroxybenzoate (EDHB), a close structural analog of this compound, on prolyl 4-hydroxylase. nih.govmedchemexpress.comchemicalbook.comwikipedia.org This enzyme is crucial for the post-translational modification of collagen. nih.govwikipedia.org EDHB acts as a competitive inhibitor of prolyl 4-hydroxylase, which suggests that this compound, by virtue of its structural similarity, may also exhibit inhibitory properties towards this or other related hydroxylase enzymes. nih.govmedchemexpress.com The presence of the fluorine atom in this compound could modulate its binding affinity and inhibitory potency compared to its non-fluorinated counterpart.

Mechanistic Studies of Interaction with Enzyme Active Sites

The mechanism by which benzoic acid derivatives interact with enzyme active sites often involves competitive inhibition. In the case of prolyl 4-hydroxylase, inhibitors like 2,7,8-trihydroxyanthraquinone, which also possess a catechol-like moiety similar to EDHB, are suggested to bind to the enzyme at the site for the co-substrate 2-oxoglutarate, possibly involving the Fe2+ ion essential for catalysis. nih.gov Given that Ethyl 3,4-dihydroxybenzoate is a competitive inhibitor of prolyl hydroxylase, it likely follows a similar mechanism. medchemexpress.comchemicalbook.com

Molecular docking studies on other benzoic acid derivatives have provided models for their binding within enzyme active sites. For example, the binding of derivatives to sPLA2 and polyphenol oxidase involves interactions within the active site cleft. rsc.orgnih.gov For this compound, it is hypothesized that the hydroxyl and carboxyl groups would be primary sites for forming hydrogen bonds and electrostatic interactions with amino acid residues in an enzyme's active site. The fluorine atom, with its high electronegativity, could further influence these interactions, potentially enhancing binding affinity. nih.gov

In Vitro Metabolic Transformation Pathways and Metabolite Identification

The in vitro metabolism of this compound is expected to proceed through pathways common to other phenolic esters. Research on related 4-hydroxybenzoates (parabens) in human keratinocytes has shown that metabolism can involve both hydrolysis of the ester bond and hydroxylation of the aromatic ring. nih.gov One of the identified metabolites for methyl and ethyl parabens was 3,4-dihydroxybenzoic acid, indicating that hydroxylation is a key metabolic step. nih.gov

Studies on the metabolism of fluorinated aromatic compounds by microorganisms have also been reported. For example, the anaerobic bacterium Syntrophus aciditrophicus can metabolize 3-fluorobenzoate, leading to the formation of a fluorodiene metabolite. nih.gov This indicates that the fluorine-carbon bond can be targeted by microbial enzymes.

Based on these findings, a plausible metabolic pathway for this compound in a biological system would involve two primary reactions: enzymatic hydrolysis of the ethyl ester and hydroxylation of the benzene (B151609) ring.

Enzymatic Hydrolysis and Hydroxylation Processes

Enzymatic Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes, a common metabolic reaction for many ester-containing compounds. This reaction would cleave the ester bond to yield ethanol (B145695) and the parent acid, 3-fluoro-4-hydroxybenzoic acid. The hydrolysis of parabens to 4-hydroxybenzoic acid is a well-documented example of this process. nih.gov

Enzymatic Hydroxylation: The aromatic ring of this compound is a substrate for hydroxylation, a reaction typically catalyzed by monooxygenase enzymes like cytochrome P450s. nih.govnih.govresearchgate.net This process introduces additional hydroxyl groups onto the benzene ring. The metabolism of fluorophenols often involves hydroxylation to form fluorocatechols. researchgate.net For this compound, hydroxylation could potentially occur at positions ortho or meta to the existing hydroxyl group, leading to various di- or tri-hydroxylated metabolites.

Application of Derivatization-Enhanced Detection Strategies in Mass Spectrometry for Metabolite Analysis

To identify and quantify the metabolites of this compound, which are often present in low concentrations, derivatization-enhanced detection strategies coupled with mass spectrometry are highly effective. A study on 4-hydroxybenzoates and their metabolites successfully employed dansyl chloride as a derivatizing agent. nih.govresearchgate.net This reagent reacts with the phenolic hydroxyl groups, increasing the sensitivity and improving the chromatographic properties of the analytes for detection by nano ultra-performance liquid chromatography coupled with a mass spectrometer. nih.govresearchgate.net

Other derivatization agents, such as ethyl chloroformate (ECF), have also been utilized for the GC-MS analysis of polar metabolites in biological samples. researchgate.net For the specific detection of fluoride (B91410) ions that might be released during metabolism, a novel derivatization method using triethyloxonium (B8711484) tetrachloroferrate(III) to produce volatile fluoroethane (B3028841) has been developed for headspace gas chromatography/mass spectrometry. nih.gov These techniques would be invaluable for elucidating the complete metabolic profile of this compound.

Comparative Biochemical Studies with Related Benzoic Acid Derivatives

Comparative studies of various benzoic acid derivatives have revealed how different substituents on the benzene ring influence their biochemical and enzymatic activities.

| Compound | Target Enzyme(s) | Observed Effect | Reference(s) |

| Gallic Acid | Secretory Phospholipase A2 (sPLA2) | Inhibition | rsc.org |

| Protocatechuic Acid | Secretory Phospholipase A2 (sPLA2) | Inhibition | rsc.org |

| Vanillic Acid | Secretory Phospholipase A2 (sPLA2) | Inhibition | rsc.org |

| Syringic Acid | Secretory Phospholipase A2 (sPLA2) | Inhibition | rsc.org |

| Various Benzoic Acid Derivatives | Carbonic Anhydrase | Inhibition | aip.org |

| Hydroxybenzoic Acids | α-Amylase | Inhibition (structure-dependent) | mdpi.com |

| Hydroxycinnamic Acids | Polyphenol Oxidase (PPO) | Generally stronger inhibition than benzoic acid derivatives | nih.gov |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Prolyl 4-hydroxylase | Competitive Inhibition | nih.govmedchemexpress.com |

The inhibitory potency of benzoic acid derivatives against sPLA2 was found to be in the order of gallic acid > protocatechuic acid > syringic acid > vanillic acid. rsc.org In the case of α-amylase inhibition, the position of the hydroxyl group on the benzene ring was critical, with a hydroxyl group at the 2-position significantly increasing inhibitory activity. mdpi.com

The most direct comparison for this compound is Ethyl 3,4-dihydroxybenzoate (EDHB). EDHB is a known competitive inhibitor of prolyl 4-hydroxylase. nih.govmedchemexpress.com The substitution of the hydroxyl group at the 3-position in EDHB with a fluorine atom in this compound would likely alter its inhibitory profile. The smaller size and high electronegativity of fluorine compared to a hydroxyl group could affect the compound's ability to fit into the enzyme's active site and form key interactions, potentially leading to a different level of inhibitory potency.

Advanced Research Applications in Materials Science and Chemical Biology

Development as Chemical Probes and Imaging Agents

The strategic placement of a fluorine atom on the benzoate (B1203000) structure endows Ethyl 3-fluoro-4-hydroxybenzoate with properties that are highly valuable for the development of chemical probes and imaging agents. The distinct nuclear magnetic resonance (NMR) signature and the potential for radiolabeling of fluorine make it an attractive component for in vivo tracking and metabolic studies.

Utility as Tracers in Pharmacokinetic Studies (based on fluorine detection)

While direct studies employing this compound as a tracer are not extensively documented, the principles of fluorine-based detection strongly support its potential in pharmacokinetic studies. The use of ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) is a powerful technique for in vivo imaging due to the negligible background signal of fluorine in biological tissues. nih.gov Fluorinated compounds can be designed as contrast agents for ¹⁹F MRI, allowing for the non-invasive tracking of their distribution and accumulation in living organisms.

The introduction of a fluorine atom into a molecule like this compound provides a unique spectroscopic handle. This allows for the quantitative assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive labeling. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, which can provide additional information about the metabolic fate of the compound.

| Property | Relevance to Pharmacokinetic Studies |

| ¹⁹F Nucleus | Unique NMR signature for background-free detection. |

| Chemical Shift Sensitivity | Provides information on the local chemical environment and metabolic transformations. |

| Non-invasive Imaging | Enables real-time tracking of the compound in living organisms. |

Probes for Investigating Metabolic Pathways

The investigation of metabolic pathways is crucial for understanding disease states and developing new therapeutics. Fluorinated molecules can serve as powerful probes to interrogate these complex biological networks. The fluorine atom can act as a subtle steric and electronic perturbation, allowing the molecule to be processed by metabolic enzymes while providing a means for detection.

Although specific applications of this compound in this area are still under exploration, its structure is analogous to substrates of various metabolic enzymes. For instance, the hydroxybenzoate core is a common motif in biological systems. By introducing a fluorine atom, researchers can potentially track the passage of this molecule through specific metabolic pathways using techniques like ¹⁹F NMR spectroscopy or mass spectrometry. The stability of the carbon-fluorine bond often allows the fluorine atom to be retained throughout several metabolic steps, making it an effective tracer.

Contributions to the Development of Liquid Crystalline Materials

The field of liquid crystals has benefited significantly from the incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules. This compound serves as a valuable precursor for the synthesis of such advanced materials.

Influence of Fluorine on Mesomorphic Properties

The introduction of a fluorine atom into a liquid crystal structure can have a profound impact on its mesomorphic properties, which are the characteristics of the liquid crystal phase. beilstein-journals.org Fluorine's high electronegativity and relatively small size can alter intermolecular interactions, dipole moments, and molecular packing, thereby influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. tandfonline.commdpi.com

Specifically, a lateral fluorine substituent, as would be the case in derivatives of this compound, can significantly modify the dielectric anisotropy of the liquid crystal. beilstein-journals.org This property is critical for the performance of liquid crystal displays (LCDs), as it determines how the molecules align in an electric field. The ability to fine-tune these properties by incorporating fluorinated building blocks is a key strategy in the design of new liquid crystal materials for advanced display technologies. researchgate.net

| Parameter | Influence of Fluorine Substitution |

| Mesophase Type | Can induce or suppress certain liquid crystal phases. |

| Transition Temperatures | Alters the melting and clearing points of the liquid crystal. |

| Dielectric Anisotropy | Modifies the response of the liquid crystal to an electric field. |

| Viscosity | Can affect the switching speed of liquid crystal devices. |

Precursor in the Synthesis of Functional Organic Materials

Beyond liquid crystals, this compound is a versatile intermediate in the synthesis of a variety of functional organic materials. Its reactive sites—the hydroxyl group, the ester, and the aromatic ring—allow for a wide range of chemical modifications.

The hydroxyl group can be readily alkylated or acylated to introduce different functionalities. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for attachment to polymers or surfaces. The aromatic ring itself is amenable to further electrophilic substitution, directed by the existing substituents. This chemical versatility makes this compound a valuable starting material for creating complex molecules with tailored properties for applications in areas such as organic electronics, performance polymers, and pharmaceuticals. smolecule.com For instance, the electron-withdrawing nature of the fluorine atom and the ester group can influence the electronic properties of materials derived from this compound, making them potentially useful in the design of organic semiconductors or other electronic components. chemrxiv.org

Design and Synthesis of Novel Chemical Biology Tools

The development of novel chemical tools is essential for probing and manipulating biological systems with precision. escholarship.org The unique properties of fluorinated compounds make them particularly well-suited for the design of such tools. researchgate.net

This compound can serve as a scaffold for the construction of novel chemical biology probes. For example, the hydroxyl group can be used as an attachment point for reporter groups, such as fluorophores or biotin, while the core structure can be designed to interact with specific biological targets. The fluorine atom can enhance binding affinity to proteins through favorable interactions with the protein backbone or side chains and can also improve the metabolic stability of the probe, prolonging its activity in a biological environment. The design of such molecules can lead to the development of highly selective and potent inhibitors or activity-based probes for studying enzyme function in living cells. mdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated aromatic compounds often involves multi-step processes that can be resource-intensive. researchgate.netnih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic routes to Ethyl 3-fluoro-4-hydroxybenzoate.

Key areas for exploration include:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in the synthesis could provide more flexibility and efficiency compared to starting with fluorinated precursors.

Catalytic Approaches: The use of novel transition-metal catalysts or organocatalysts could enable more direct and selective fluorination and esterification reactions, reducing the number of steps and the amount of waste generated.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions like fluorination. nih.gov Adapting the synthesis of this compound to a flow process could lead to higher yields and purity while minimizing environmental impact.

Biocatalysis: Employing enzymes for specific steps, such as the esterification of 3-fluoro-4-hydroxybenzoic acid, could offer a highly selective and sustainable alternative to traditional chemical methods.

A comparison of potential synthetic strategies is outlined below.

| Methodology | Potential Advantages | Research Focus |

| Traditional Multi-Step Synthesis | Established routes available for similar compounds. | Optimization of reaction conditions (solvents, reagents). |

| Late-Stage Fluorination | Increased synthetic flexibility; access to diverse analogs. | Development of selective C-H fluorination reagents and catalysts. |

| Flow Chemistry | Improved safety, scalability, and reproducibility; reduced waste. | Reactor design and optimization for fluorination/esterification reactions. |

| Biocatalysis | High selectivity; mild reaction conditions; reduced environmental impact. | Screening and engineering of enzymes (e.g., lipases) for substrate specificity. |

Integration of High-Throughput Screening with Advanced SAR Studies

To efficiently explore the biological potential of this compound and its derivatives, high-throughput screening (HTS) is an indispensable tool. nih.govnih.gov HTS allows for the rapid testing of large numbers of compounds against various biological targets. Future efforts should focus on screening libraries of analogs of this compound to identify lead compounds for various applications. nih.gov

The data generated from HTS is crucial for building robust Structure-Activity Relationship (SAR) models. acs.org Advanced SAR studies would systematically investigate how modifications to the this compound scaffold affect its biological activity. Key questions to address include:

The impact of the fluorine atom's position on target binding and activity.

The effect of altering the ethyl ester group to other alkyl or aryl groups.

The influence of additional substitutions on the aromatic ring.

By integrating HTS with computational modeling, researchers can accelerate the identification of compounds with improved potency and selectivity. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery. nih.govscielo.brscielo.br These computational tools can be applied to the design of novel analogs of this compound with optimized properties.

Emerging opportunities in this area include:

De Novo Design: AI algorithms, such as generative adversarial networks (GANs), can design entirely new molecules based on desired properties, using the this compound structure as a starting point. nih.govcrimsonpublishers.com

Predictive Modeling: ML models can be trained on existing data to predict various properties of new analogs, including their bioactivity, toxicity, and physicochemical characteristics (e.g., solubility, stability). crimsonpublishers.com This can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

Reaction Prediction: AI can assist in planning synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal conditions, thereby accelerating the development of the sustainable methodologies mentioned in section 7.1. scielo.br

| AI/ML Application | Objective | Potential Impact |

| Generative Models (e.g., GANs, VAEs) | Design novel analogs with desired activity profiles. | Accelerates the discovery of new lead compounds. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritizes compounds for synthesis and testing. |

| ADME/Tox Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Reduces late-stage failures in development pipelines. crimsonpublishers.com |

| Retrosynthesis Planning | Identify optimal and sustainable synthetic pathways. | Enhances the efficiency of chemical synthesis. |

Discovery of Unexplored Biochemical Targets and Pathways

While the parent compound, ethylparaben, is known for its antimicrobial properties, the introduction of a fluorine atom may grant this compound novel biological activities. Future research should aim to identify previously unknown biochemical targets and pathways that are modulated by this compound. The search for new metabolic pathways can lead to the discovery of novel biocatalytic functions and biologically active small molecules. nih.gov

Strategies for target discovery include:

Phenotypic Screening: Testing the compound in cell-based or organism-based assays without a preconceived target can reveal unexpected biological effects.

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "pull down" proteins that directly bind to this compound, thereby identifying its molecular targets.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in cells treated with the compound can provide insights into the biochemical pathways it affects.

Identifying novel targets and pathways could open up entirely new applications for this compound and its derivatives in areas beyond conventional antimicrobial use.

Development of Advanced Analytical Techniques for Trace Analysis (non-clinical)

The ability to detect and quantify minute amounts of this compound is crucial for a wide range of non-clinical research, from environmental monitoring to in vitro metabolism studies. The detection of organofluorine compounds often presents analytical challenges. perkinelmer.com

Future research should focus on developing more sensitive and selective analytical methods for trace analysis. Key areas of development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimizing LC-MS/MS methods can provide extremely low detection limits and high specificity, making it the gold standard for trace analysis in complex matrices.

Advanced Sample Preparation: Developing novel solid-phase extraction (SPE) or microextraction techniques can improve the recovery and concentration of the analyte from various samples, enhancing detection sensitivity.

Novel Sensor Technologies: The development of electrochemical or optical sensors specifically designed to recognize the fluorinated phenolic structure could offer rapid, real-time analysis capabilities for specific applications.

Robust analytical techniques are essential for accurately assessing the compound's stability, degradation, and interaction in various experimental systems. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-fluoro-4-hydroxybenzoate, and how can intermediates be stabilized during synthesis?

- Methodology : A multistep synthesis involving fluorination and esterification is recommended. For example, alkylation of 4-hydroxybenzoic acid derivatives with ethyl halides under controlled temperatures (e.g., 150°C in an autoclave) can yield intermediates. Stabilization of reactive intermediates, such as brominated or cyanated derivatives, requires inert atmospheres and low-temperature storage . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) and purity (>95%).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and esterification. High-resolution mass spectrometry (HRMS) validates molecular weight. Differential scanning calorimetry (DSC) assesses thermal stability, with typical melting points ranging from 80–100°C for similar fluorinated benzoates .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : While the compound is not classified as hazardous, use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent hydrolysis. Waste disposal requires neutralization (e.g., with 10% sodium bicarbonate) before incineration .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in enzymatic systems, such as protocatechuate 3,4-dioxygenase?

- Methodology : Fluorine’s electron-withdrawing effects alter ligand binding in metalloenzymes. Electron paramagnetic resonance (EPR) studies with ¹⁷O-labeled water reveal fluorine’s role in coordinating the active-site iron, as shown in protocatechuate 3,4-dioxygenase assays . Compare spectral broadening in ¹⁷O-water vs. unlabeled systems to confirm ligand interactions.

Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzoate derivatives?

- Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected splitting in ¹⁹F NMR) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) between –50°C and 25°C can identify rotational barriers. Computational modeling (DFT) predicts stable conformers and validates experimental data .

Q. How can this compound serve as a precursor in drug design, particularly for anti-inflammatory agents?

- Methodology : The ester’s hydroxyl and fluorine groups mimic salicylic acid derivatives, enabling derivatization into prodrugs. For example, saponification yields 3-fluoro-4-hydroxybenzoic acid, which can be acylated or coupled with amines via EDC/HOBt-mediated reactions. Screen derivatives for COX-2 inhibition using in vitro enzyme assays (IC₅₀ values) .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodology : Fluorination steps often require chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Continuous-flow reactors improve scalability by minimizing side reactions and enhancing heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.